molecular formula C16H20F2N8O2 B610181 PQR514 CAS No. 1927857-55-3

PQR514

Cat. No. B610181
M. Wt: 394.3868
InChI Key: VZVYLEDIUUZTCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PQR514 is a potent pan-PI3K inhibitor (Ki 110alpha =2.2 nM). PQR514 is a follow-up compound for the phase-II clinical compound PQR309. PQR514 has an improved potency both in vitro and in cellular assays with respect to its predecessor compounds. It shows superiority in the suppression of cancer cell proliferation and demonstrates significant antitumor activity in an OVCAR-3 xenograft model at concentrations approximately eight times lower than PQR309

Scientific Research Applications

Mutational Analysis in Cancer Research

PQR514 has been studied in the context of cancer research. For instance, a mutational analysis of p51A/TAp63γ, a p53 homolog, in non-small cell lung cancer (NSCLC) and breast cancer showed that p51 may play a role in carcinogenesis in a tissue-specific manner, although infrequent mutations suggest it may not be a typical tumor suppressor in most NSCLCs and breast cancers (Sunahara et al., 1999).

Protein Quantification in Living Cells

PQR514 is relevant in techniques for quantifying protein levels in single living cells. A method termed protein quantitation ratioing (PQR) utilizes a genetic tag to produce a stoichiometric ratio of a fluorescent protein reporter and the protein of interest during translation, enabling accurate measurement of specific protein amounts (Lo et al., 2015).

Development as a Potent PI3K Inhibitor

PQR514 is a potent pan-PI3K inhibitor, developed as an anticancer agent. It demonstrates significant antitumor activity in preclinical models and has an improved potency compared to predecessor compounds. Its favorable pharmacokinetic profile and minimal brain penetration make it a promising candidate for treating systemic tumors (Borsari et al., 2019).

properties

CAS RN

1927857-55-3

Product Name

PQR514

Molecular Formula

C16H20F2N8O2

Molecular Weight

394.3868

IUPAC Name

4-(difluoromethyl)-5-(4,6-dimorpholino-1,3,5-triazin-2-yl)pyrimidin-2-amine

InChI

InChI=1S/C16H20F2N8O2/c17-12(18)11-10(9-20-14(19)21-11)13-22-15(25-1-5-27-6-2-25)24-16(23-13)26-3-7-28-8-4-26/h9,12H,1-8H2,(H2,19,20,21)

InChI Key

VZVYLEDIUUZTCW-UHFFFAOYSA-N

SMILES

NC1=NC=C(C2=NC(N3CCOCC3)=NC(N4CCOCC4)=N2)C(C(F)F)=N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PQR514;  PQR-514;  PQR 514; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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